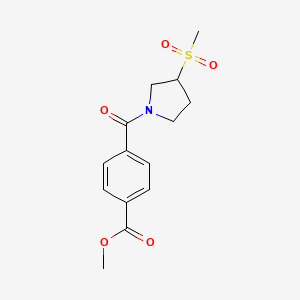

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

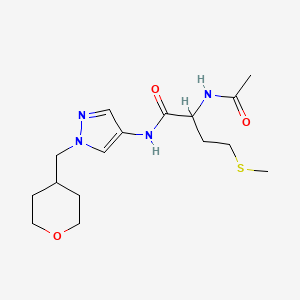

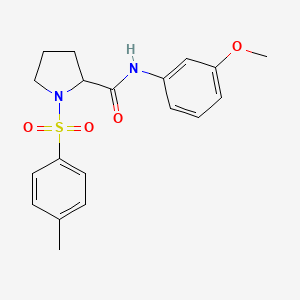

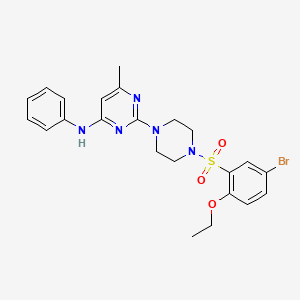

“Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves either ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate” is characterized by a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions . For instance, readily available and stable O-benzoylhydroxylamines can be used as alkyl nitrene precursors in the presence of a proficient rhodium catalyst to produce various pyrrolidines . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Scientific Research Applications

Synthesis and Chemical Applications

Methyl 4-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzoate is involved in various synthesis processes, demonstrating its utility in creating complex chemical compounds. For instance, its derivatives are used in the synthesis of key intermediates like Tianeptine, achieved through a series of reactions including condensation, methylation, and cyclization (Z. Xiu-lan, 2009). The compound also serves as a building block in stereoselective Michael addition reactions, useful in the synthesis of various nitro carbonyl compounds (K. Singh et al., 2013).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, derivatives of this compound are pivotal in developing drugs for treating various conditions. For example, its role in the synthesis of benzoylguanidines, which are used as Na+/H+ antiporter inhibitors in cardiac treatments, is significant (M. Baumgarth et al., 1997). Additionally, the compound is involved in the metabolic pathways of drugs like GDC-0449, a Hedgehog pathway inhibitor, showcasing its relevance in drug metabolism studies (Qin Yue et al., 2011).

Materials Science and Engineering

The compound plays a role in materials science, particularly in the synthesis of polymers and membranes. It contributes to the creation of organo-soluble polyphenylquinoxalines, highlighting its relevance in developing materials with specific optical properties (Cheng Li et al., 2010). Also, its derivatives are utilized in fabricating multi-walled carbon nanotubes/polymer blend membranes, crucial in developing advanced filtration systems (J. Choi et al., 2006).

Future Directions

The future directions in the research and development of pyrrolidine compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.

Action Environment

It is a white to pale yellow solid that is soluble in some organic solvents such as ether and ethanol . This suggests that the compound’s action could potentially be influenced by the solvent environment.

properties

IUPAC Name |

methyl 4-(3-methylsulfonylpyrrolidine-1-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-20-14(17)11-5-3-10(4-6-11)13(16)15-8-7-12(9-15)21(2,18)19/h3-6,12H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCDPRSTISBTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)

![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)